5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole
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Overview
Description
5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under acidic conditions to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes. For example, a manganese-catalyzed conversion of primary diols and amines can produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only by-products . This method is highly selective and avoids the formation of unwanted side products.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and -carboxamides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles.
Common Reagents and Conditions
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of ionic liquids like [Bmim][PF6] or [Bmim][BF4].
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carboxylates, and dihydropyrrole derivatives .
Scientific Research Applications
5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole: Similar structure with a hexyl and methyl substituent.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Contains a carboxylic acid and phenylamide group.
Uniqueness
5-Ethyl-2-pentyl-3,4-dihydro-2H-pyrrole is unique due to its specific ethyl and pentyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
61772-94-9 |
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Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
5-ethyl-2-pentyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H21N/c1-3-5-6-7-11-9-8-10(4-2)12-11/h11H,3-9H2,1-2H3 |
InChI Key |
FZGBJWVCNYPHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=N1)CC |
Origin of Product |
United States |
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